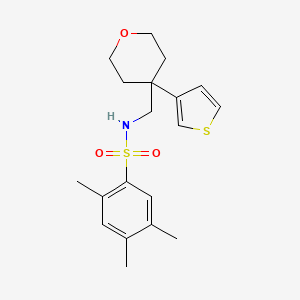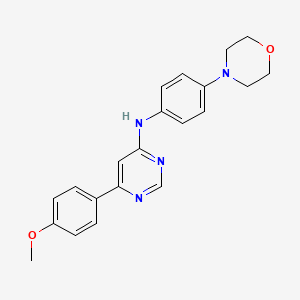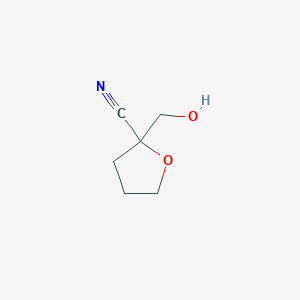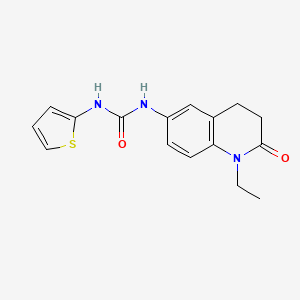
2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The tetrahydropyran ring could be synthesized through a variety of methods, such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The thiophene ring is a five-membered ring with one sulfur atom . The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the thiophene ring in the molecule could undergo various reactions, such as electrophilic aromatic substitution . The tetrahydropyran ring could participate in reactions such as ring-opening reactions .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Sulfonamide compounds have been synthesized and evaluated for their bioactivity in various studies, indicating their potential in medical chemistry, particularly as anticancer agents and enzyme inhibitors. For example, new sulfonamide derivatives have been synthesized, showing interesting cytotoxic activities and strong inhibition of carbonic anhydrase (CA) isoenzymes, which are crucial for further anti-tumor activity studies (Gul et al., 2016). These findings underscore the utility of sulfonamide compounds in developing new therapeutic agents targeting cancer and other diseases.
Antimicrobial and Anti-inflammatory Properties
Sulfonamide derivatives have been explored for their antimicrobial and anti-inflammatory properties. For instance, a series of novel sulfonamides were synthesized and exhibited promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). This highlights the multifaceted applications of sulfonamide compounds in treating various conditions, including inflammation, pain, oxidative stress, cancer, and viral infections.
Selective Inhibitors for Anticancer Drug Development
The search for selective inhibitors targeting specific enzymes has led to the identification of sulfonamide compounds as potential anticancer drug candidates. For instance, compounds were found that selectively inhibit human carbonic anhydrase IX or XII isoenzymes, offering a pathway for developing new anticancer drugs (Gul et al., 2018). Such specificity is crucial for minimizing side effects and improving the efficacy of anticancer therapies.
Fluorometric Sensing Applications
Sulfonamide derivatives have also been applied in fluorometric sensing, demonstrating the versatility of these compounds beyond therapeutic uses. A novel pyrazoline-based sulfonamide was developed for selective "Turn-off" sensing of Hg2+ ions, highlighting the potential of sulfonamide derivatives in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-14-10-16(3)18(11-15(14)2)25(21,22)20-13-19(5-7-23-8-6-19)17-4-9-24-12-17/h4,9-12,20H,5-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGTLKVYQPAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)


![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)



![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)